2-Methylpyrazolo[1,5-a]pyrimidin-6-ol 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18256352
InChI: InChI=1S/C7H7N3O/c1-5-2-7-8-3-6(11)4-10(7)9-5/h2-4,11H,1H3
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol

CAS No.:

Cat. No.: VC18256352

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 2-methylpyrazolo[1,5-a]pyrimidin-6-ol
Standard InChI InChI=1S/C7H7N3O/c1-5-2-7-8-3-6(11)4-10(7)9-5/h2-4,11H,1H3
Standard InChI Key PBIWMBRHPGMJOE-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C=C(C=NC2=C1)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol is C₇H₇N₃O, with a molecular weight of 149.15 g/mol. The compound’s core consists of a pyrazolo[1,5-a]pyrimidine system, where the pyrazole ring is fused to the pyrimidine ring at positions 1 and 5. Key structural features include:

  • A hydroxyl group (-OH) at position 6, which enhances hydrogen-bonding potential.

  • A methyl group (-CH₃) at position 2, influencing steric and electronic properties.

The SMILES representation is CC1=NN2C=C(C=NC2=C1)O, and the InChIKey is MWUUUHFCGSTSDC-UHFFFAOYSA-N .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃O
Molecular Weight (g/mol)149.15
SMILESCC1=NN2C=C(C=NC2=C1)O
InChIKeyMWUUUHFCGSTSDC-UHFFFAOYSA-N

Spectral Characterization

Infrared (IR) spectroscopy of related pyrazolo[1,5-a]pyrimidine derivatives reveals absorption bands at 3200–3500 cm⁻¹ (O-H stretch) and 1650–1750 cm⁻¹ (C=O or C=N stretches) . Nuclear magnetic resonance (NMR) data for the parent compound are sparse, but analogs exhibit distinct proton environments:

  • H-3 and H-5 protons resonate at δ 6.8–7.2 ppm (pyrimidine ring).

  • Methyl groups appear as singlets near δ 2.5 ppm .

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves cyclocondensation reactions using 3-methyl-5-aminopyrazole as a starting material. A representative pathway includes:

  • Condensation with Alkyl Esters: Reacting 3-methyl-5-aminopyrazole with diethyl malonate under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core.

  • Hydroxylation: Subsequent hydrolysis of intermediate esters introduces the hydroxyl group at position 6.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
1Diethyl malonate, H₂SO₄, reflux76%
2NaOH, H₂O, 80°C87%

Alternative Approaches

Chemical Reactivity and Derivative Synthesis

Functionalization at Position 6

The hydroxyl group at position 6 is amenable to various transformations:

  • Etherification: Reaction with benzyl bromide under basic conditions produces 6-benzyloxy derivatives, enhancing lipophilicity .

  • Oxidation: Controlled oxidation converts the hydroxyl group to a carbonyl, yielding 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde .

Table 3: Reaction Pathways for Position 6 Modifications

Reaction TypeReagentsProductApplication
EtherificationBnBr, K₂CO₃6-Benzyloxy derivativeSolubility tuning
OxidationPCC, CH₂Cl₂6-CarbaldehydeAldehyde intermediates

Cycloaddition and Ring Expansion

Reactivity with bisnucleophiles enables access to polycyclic systems. For example, treatment with 1,3-diaminopropane forms pyrazolo[1,5-a]quinazoline derivatives, which exhibit modest antitumor activity .

DerivativeTarget Cell LineIC₅₀ (μM)Structural Feature
6-DimethylaminoMCF-712.3NMe₂ at position 6
6-HydroxyHeLa48.7-OH at position 6

Research Advancements and Future Directions

Recent studies highlight the compound’s utility in designing inhaled PI3Kδ inhibitors for asthma and COPD . Future research should explore:

  • Dual-Target Inhibitors: Combining DPP-IV and PI3Kδ inhibitory motifs.

  • Prodrug Development: Enhancing bioavailability through phosphate or ester prodrugs.

  • Computational Modeling: Predicting binding modes with DPP-IV and PI3Kδ using molecular docking.

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